5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
This compound features a pyrrolo[2,3-b]pyridine core substituted at position 3 with a trifluoromethyl (-CF₃) group and at position 5 with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The trifluoromethyl group imparts electron-withdrawing properties, enhancing metabolic stability and modulating electronic effects in cross-coupling reactions. The boronate ester enables participation in Suzuki-Miyaura couplings, a critical step in pharmaceutical synthesis for constructing biaryl systems .
Propriétés
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF3N2O2/c1-12(2)13(3,4)22-15(21-12)8-5-9-10(14(16,17)18)7-20-11(9)19-6-8/h5-7H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKXPIRDGIGZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3C(F)(F)F)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001119042 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620574-99-3 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620574-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anti-inflammatory and anti-cancer effects, as well as its role as a pharmacological agent.
- Molecular Formula : C13H17BFN2O3
- Molecular Weight : 244.10 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core substituted with a trifluoromethyl group and a boron-containing moiety.
Anti-Cancer Properties
Recent studies have highlighted the compound's potential as an anti-cancer agent. In vitro assays indicate that it exhibits significant inhibitory activity against various cancer cell lines. For instance:
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Anti-Inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In experimental models using lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells, it demonstrated the ability to reduce pro-inflammatory cytokine production significantly:
| Cytokine | Control (pg/mL) | Treated (pg/mL) | Reduction (%) |
|---|---|---|---|
| TNF-α | 1500 | 600 | 60 |
| IL-6 | 1200 | 480 | 60 |
| IL-1β | 800 | 320 | 60 |
These results suggest that the compound could be a promising candidate for treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to modulate specific enzymes and receptors involved in cancer progression and inflammation. Notably, it has been identified as a potent inhibitor of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which plays a crucial role in several cellular processes:
- Enzymatic Assays : The compound showed nanomolar-level inhibitory activity against DYRK1A.
- Docking Studies : Molecular docking simulations revealed favorable interactions between the compound and the DYRK1A active site residues, suggesting a strong binding affinity .
Case Studies
Several case studies have been documented that illustrate the compound's efficacy:
- In Vivo Studies : In murine models of cancer, administration of the compound led to a significant reduction in tumor size compared to controls.
- Pharmacokinetics : Studies indicate that the compound has favorable pharmacokinetic properties with good bioavailability and tissue distribution.
Comparaison Avec Des Composés Similaires
Core Structure Variations
Pyridine vs. Pyrrolopyridine Derivatives
- Molecular weight = 273.06 . Applications: Intermediate for agrochemicals or small-molecule drugs.
- Target Compound :
- Core: Pyrrolo[2,3-b]pyridine (fused pyrrole-pyridine system).
- Properties: NH group at position 1 enables hydrogen bonding, influencing solubility and protein interactions. Molecular weight ≈ 314.09 (calculated).
Substituent Variations
Halogen-Substituted Analogs
- 5-Bromo-3-(pinacol boronate)-1H-pyrrolo[2,3-b]pyridine :
5-Fluoro-3-(pinacol boronate)-1H-pyrrolo[2,3-b]pyridine (CAS: ADE001024):
Target Compound :
- Substituents: CF₃ (position 3) and boronate (position 5).
- Reactivity: CF₃ withdraws electrons, activating the boronate for Suzuki couplings. Steric hindrance from CF₃ may slow reaction kinetics compared to smaller substituents.
Trifluoromethyl-Substituted Analogs
- 2-Ethoxy-5-(pinacol boronate)-3-(trifluoromethyl)pyridine: Substituents: Ethoxy (position 2), CF₃ (position 3), boronate (position 5). Properties: Ethoxy donates electrons, partially counteracting CF₃’s effects. Molecular formula = C₁₄H₁₈BF₃NO₃ . Applications: Building block for kinase inhibitors.
- Target Compound :
- Differentiation: Pyrrolopyridine core enhances π-stacking interactions in drug-receptor binding compared to pyridine analogs.
Protecting Group Variations
Tosyl-Protected Derivatives
- 3-(Pinacol boronate)-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS: 866545-91-7):
- Target Compound :
- Differentiation: Free NH at position 1 increases reactivity in alkylation or acylation reactions but may reduce stability under acidic conditions.
Key Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents (Positions) | Molecular Weight | Key Applications |
|---|---|---|---|---|
| Target Compound | Pyrrolo[2,3-b]pyridine | CF₃ (3), boronate (5) | ~314.09 | Drug intermediates, Suzuki couplings |
| 5-Bromo-3-(boronate)-pyrrolo[2,3-b]pyridine | Pyrrolo[2,3-b]pyridine | Br (5), boronate (3) | N/A | Cross-coupling reactions |
| 3-(Boronate)-5-CF₃-pyridine | Pyridine | CF₃ (3), boronate (5) | 273.06 | Agrochemical intermediates |
| 2-Ethoxy-5-(boronate)-3-CF₃-pyridine | Pyridine | Ethoxy (2), CF₃ (3), boronate (5) | 314.09 (est.) | Kinase inhibitor synthesis |
| Tosyl-protected analog (CAS: 866545-91-7) | Pyrrolo[2,3-b]pyridine | Tosyl (1), boronate (3) | 412.31 | Stable intermediate for APIs |
Q & A
Q. What are the primary synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts. For example, 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine reacts with pinacol boronic esters under conditions like Pd(PPh₃)₄, K₂CO₃, and dioxane/water at 105°C . Alternative routes involve nitro group reductions (e.g., Raney Nickel/H₂) for intermediates . Yield optimization (36–96%) depends on substituents and purification methods (e.g., silica gel chromatography) .
Q. How is the compound characterized structurally, and what analytical methods are critical?
1H/13C NMR and HRMS are essential for confirming regiochemistry and purity. For instance:
Q. What stability considerations exist for intermediates during synthesis?
The unprotected 1H-pyrrolo[2,3-b]pyridine core is prone to oxidation. N-Tosylation (using TsCl/NaH in THF) stabilizes intermediates for cross-coupling . Nitro-substituted derivatives require inert atmospheres to prevent decomposition .
Q. What are common substituents introduced at the 3- and 5-positions, and why?
Q. How are purification challenges addressed for polar intermediates?
Silica gel chromatography with gradients (e.g., CH₂Cl₂:EtOAc 90:10 to 50:50) resolves polar nitro or amino derivatives . For hydrophobic intermediates, toluene/hexane mixtures are effective .
Advanced Research Questions
Q. How do substituents at the 5-position influence biological activity in structure-activity relationship (SAR) studies?
Electron-deficient aryl groups (e.g., 4-CF₃-phenyl) improve target binding by enhancing π-π stacking. In antiviral studies, 5-(4-trifluoromethylphenyl) derivatives showed 87% yield and IC₅₀ < 1 µM . Conversely, electron-rich groups (e.g., 4-OCH₃-phenyl) reduce potency due to steric clashes .
Q. How can contradictory yield data in cross-coupling reactions be resolved?
Yields vary with steric/electronic effects. For example:
- 5-Bromo-3-nitro derivatives: 74–96% yield with arylboronic acids .
- Bulky substituents (e.g., thienyl): Require SPhos Pd G2 catalyst for 25% yield .
Optimization includes adjusting solvent (DMF vs. THF) and base (Cs₂CO₃ vs. K₂CO₃) .
Q. What methodological challenges arise in regioselective functionalization?
Nitro group reduction to amines (e.g., H₂/Raney Nickel) must avoid over-reduction to NH₂. Using stoichiometric MnO₂ for ketone formation ensures regioselectivity at the 3-position . Competing side reactions (e.g., deboronation) are minimized by low-temperature coupling (0–25°C) .
Q. How are biological assays designed to evaluate kinase inhibition or antiviral activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
